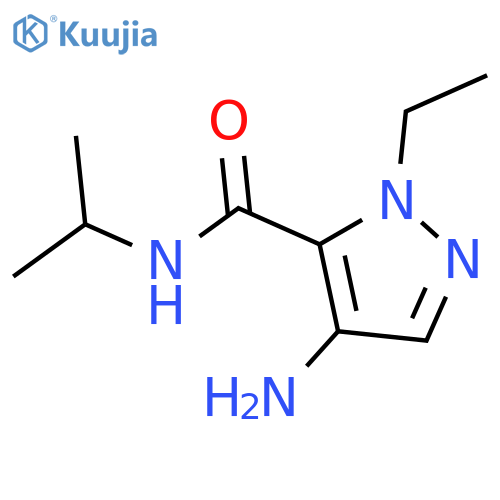Cas no 1496383-65-3 (4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide)

1496383-65-3 structure
商品名:4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide
CAS番号:1496383-65-3
MF:C9H16N4O
メガワット:196.249541282654
CID:5160971
4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide
- 1H-Pyrazole-5-carboxamide, 4-amino-1-ethyl-N-(1-methylethyl)-
-
- インチ: 1S/C9H16N4O/c1-4-13-8(7(10)5-11-13)9(14)12-6(2)3/h5-6H,4,10H2,1-3H3,(H,12,14)
- InChIKey: MWGAKAUCRZLKGE-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C(NC(C)C)=O)=C(N)C=N1
4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB554699-250 mg |
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide; . |
1496383-65-3 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB554699-500 mg |
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide; . |
1496383-65-3 | 500MG |
€528.40 | 2022-03-01 | ||
| abcr | AB554699-100 mg |
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide; . |
1496383-65-3 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB554699-1 g |
4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide; . |
1496383-65-3 | 1g |
€676.70 | 2022-03-01 |
4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide 関連文献
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
1496383-65-3 (4-amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
